![molecular formula C10H19N3O B13180602 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17N3O. It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a propanone linker.
Preparation Methods
The synthesis of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. .
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction. .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. .
Chemical Reactions Analysis
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. .
Scientific Research Applications
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone and tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate share structural similarities with this compound
Uniqueness: The presence of both piperazine and azetidine rings in this compound provides it with unique chemical properties and reactivity. .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3 |
InChI Key |
OAESYAVKFDSJRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
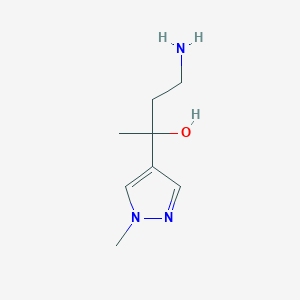
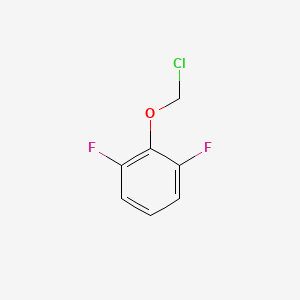
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

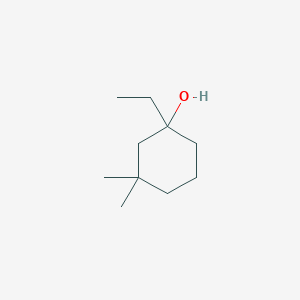
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
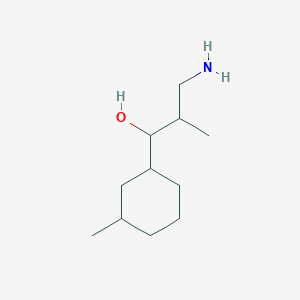
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
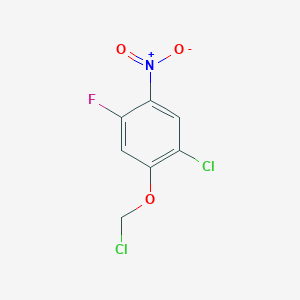
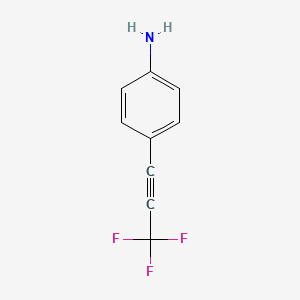
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
